![molecular formula C11H15NO6 B014147 Methyl N-Succinimidyl Adipate CAS No. 118380-06-6](/img/structure/B14147.png)
Methyl N-Succinimidyl Adipate
Overview
Description
“Methyl N-Succinimidyl Adipate” is a compound with the molecular formula C11H15NO6 . It is also known by other names such as “2,5-Dioxopyrrolidin-1-yl methyl adipate”, “6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate”, and "methyl succinimidyl adipate" .
Molecular Structure Analysis
The molecular weight of “Methyl N-Succinimidyl Adipate” is 257.24 g/mol . The compound has a complex structure with 18 heavy atoms and a complexity of 349 . The InChI code for the compound is1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3
. Physical And Chemical Properties Analysis
“Methyl N-Succinimidyl Adipate” has a molecular weight of 257.24 g/mol . It has a density of 1.29g/cm3 and a boiling point of 355.6ºC . The compound has a topological polar surface area of 90 Ų .Scientific Research Applications
Organic Synthesis Catalyst and Intermediate
MSA is primarily used in the field of organic synthesis as a catalyst and intermediate. It plays a crucial role in the synthesis of 1,4-dicarbonyl compounds and ketone-aldehyde compounds .
Synthesis of Other Organic Compounds
MSA serves as an important intermediate in the synthesis of other organic compounds. Its reactivity and stability make it a valuable component in a variety of chemical reactions .
Crosslinking Reagent
MSA is a masked, amino reactive, heterobifunctional crosslinking reagent. This means it can create bridges between different molecules, enabling the formation of larger, more complex structures .
Biochemical Research
Given its ability to act as a crosslinking reagent, MSA has potential applications in biochemical research, particularly in the study of proteins and other large biomolecules .
Pharmaceutical Research
The properties of MSA may make it useful in pharmaceutical research, particularly in the development of new drugs and therapeutic agents .
Material Science
MSA’s unique properties could potentially be leveraged in material science, particularly in the development of new materials with specific desired properties .
Safety and Hazards
“Methyl N-Succinimidyl Adipate” should be handled with care. It should be avoided from contact with skin, eyes, and respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical help . The compound should be stored in a cool, dry place, away from fire sources and oxidizing agents .
Mechanism of Action
Target of Action
Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .
Mode of Action
MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .
Biochemical Pathways
The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .
Action Environment
The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .
properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Succinimidyl Adipate | |
CAS RN |
118380-06-6 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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